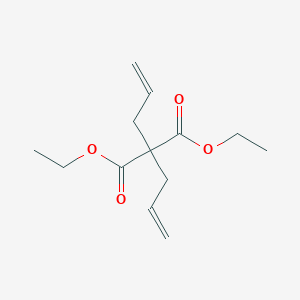

Diethyl diallylmalonate

Cat. No. B042340

M. Wt: 240.29 g/mol

InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06348587B1

Procedure details

Synthesis of cis-(±)-Carbocyclic d4 Cytosine Nucleosides and their 5′-Triphosphates Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450).

[Compound]

Name

bicyclic lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

bicyclic lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( M )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

compound 705

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cis-(±)-Carbocyclic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

5′-Triphosphates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

compound 704

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Yield

78%

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:4]([CH2:15][CH:16]=[CH2:17])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:2]=[CH2:3].C(C(CC=C)CC=C)(OCC)=O.C(O[C@H]1C[C@@H](CO[C:41](=[O:43])[CH3:42])C=C1)(=O)C.C1CC=CC=1.C=O.[F:51][C:52]1[C:53]([NH2:59])=[N:54][C:55](=[O:58])[NH:56][CH:57]=1.C(OC1C=CC([N+]([O-])=O)=CC=1)(=O)C>C(O)(=O)C>[C:5]([CH:4]([CH2:1][CH:2]=[CH2:3])[CH2:15][CH:16]=[CH2:17])([O:7][CH2:8][CH3:9])=[O:6].[C:41]([NH:59][C:53]1[C:52]([F:51])=[CH:57][NH:56][C:55](=[O:58])[N:54]=1)(=[O:43])[CH3:42]

|

Inputs

Step One

[Compound]

|

Name

|

bicyclic lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

bicyclic lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( M )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C(CC=C)CC=C

|

[Compound]

|

Name

|

compound 705

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(=NC(NC1)=O)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

|

Step Six

[Compound]

|

Name

|

cis-(±)-Carbocyclic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

5′-Triphosphates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)C(C(=O)OCC)(C(=O)OCC)CC=C

|

Step Eight

[Compound]

|

Name

|

compound 704

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O[C@@H]1C=C[C@@H](C1)COC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Prins reaction (E

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

I, 1991, 2603-2604) albeit it suffers low yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The latter methodology gave a chiral 708 [(−)-enantiomer]

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C(CC=C)CC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 78% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC1=NC(NC=C1F)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |